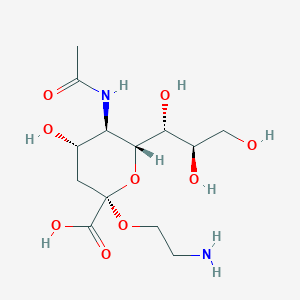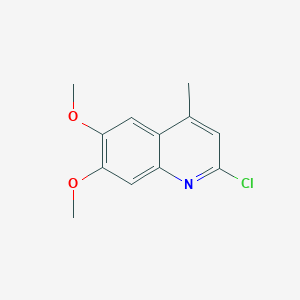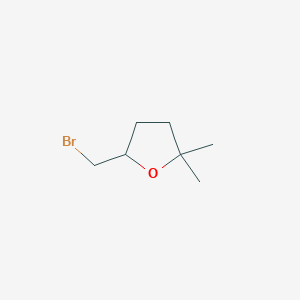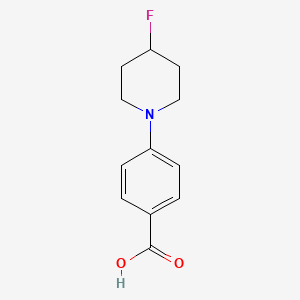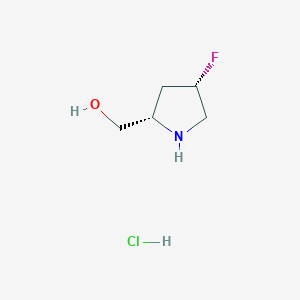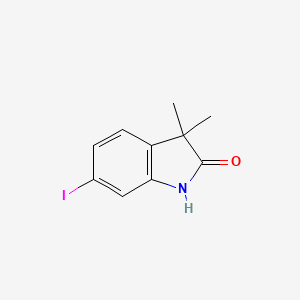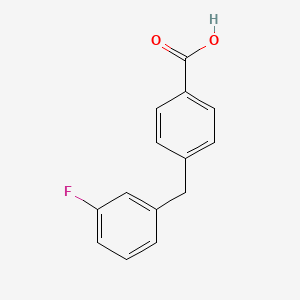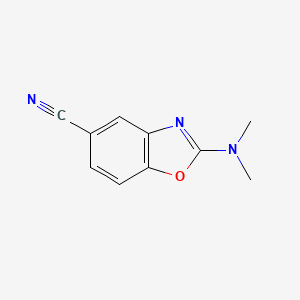
叔丁基 3-(2-羟基苯氨基)-3-氧代丙基氨基甲酸酯
描述
Tert-butyl N-{2-[(2-hydroxyphenyl)carbamoyl]ethyl}carbamate is a useful research compound. Its molecular formula is C14H20N2O4 and its molecular weight is 280.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl N-{2-[(2-hydroxyphenyl)carbamoyl]ethyl}carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-{2-[(2-hydroxyphenyl)carbamoyl]ethyl}carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
氧化和代谢研究
对相关氨基甲酸酯化合物(如 3,5-二叔丁基苯基 N-甲基氨基甲酸酯)的研究揭示了它们在昆虫和哺乳动物中的氧化过程和代谢途径。这些研究对于理解这些化合物如何在生物学上被处理至关重要,对环境影响和潜在治疗应用都有影响 (Douch & Smith,1971)。
光催化和化学合成
叔丁基衍生物与邻羟基芳基氨基酮的光催化胺化突出了化学合成中的创新方法,可以在温和条件下创建像 3-氨基色酮这样的复杂有机分子。此类研究强调了叔丁基氨基甲酸酯衍生物在促进新的合成途径中的作用,可能导致新颖的药物分子或材料 (Wang 等,2022)。
聚合物科学
在材料科学领域,叔丁基已被用于改性聚合物,例如在聚酰亚胺的自由体积操作研究中。通过将叔丁氧羰基 (t-BOC) 附加到聚酰亚胺上并随后将其去除,研究人员可以改变聚合物的物理堆积结构,影响其气体传输性质。这项研究对开发用于气体分离技术的更高效材料具有重要意义 (Lin 等,2020)。
分析化学应用
利用叔丁基二甲基甲硅烷基等衍生物开发同时测定生物样品中各种代谢物的方法,证明了叔丁基氨基甲酸酯衍生物在分析化学中的重要性。这些方法对于临床诊断和药代动力学研究至关重要,可提供对药物代谢和疾病诊断的见解 (Muskiet 等,1981)。
有机合成
叔丁基氨基甲酸酯衍生物在复杂有机分子合成中的应用在专注于 N-(Boc) 亚硝酮当量的研究中得到了进一步例证。此类研究促进了新合成路线的开发,为有机化学和药物化学的进步做出了贡献 (Guinchard 等,2005)。
作用机制
Target of Action
It is known that this compound is used as a biochemical reagent , suggesting that it may interact with various biological molecules.
Pharmacokinetics
The compound’s solubility in water or 1% acetic acid, as well as in ethyl acetate and methanol , suggests that it may have good bioavailability.
生化分析
Biochemical Properties
Tert-butyl 3-(2-hydroxyphenylamino)-3-oxopropylcarbamate interacts with various enzymes and proteins in biochemical reactions . The nature of these interactions is complex and multifaceted, involving both binding and enzymatic activity. The compound’s role in these reactions is crucial, as it can influence the function and activity of these biomolecules .
Cellular Effects
The effects of tert-butyl 3-(2-hydroxyphenylamino)-3-oxopropylcarbamate on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The compound’s interactions with cellular components can lead to changes in cell behavior and function .
Molecular Mechanism
Tert-butyl 3-(2-hydroxyphenylamino)-3-oxopropylcarbamate exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s molecular interactions are key to its role in biochemical reactions .
Temporal Effects in Laboratory Settings
Over time, the effects of tert-butyl 3-(2-hydroxyphenylamino)-3-oxopropylcarbamate can change in laboratory settings. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of tert-butyl 3-(2-hydroxyphenylamino)-3-oxopropylcarbamate can vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Tert-butyl 3-(2-hydroxyphenylamino)-3-oxopropylcarbamate is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of tert-butyl 3-(2-hydroxyphenylamino)-3-oxopropylcarbamate and its effects on activity or function are important aspects of its biochemical role . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
tert-butyl N-[3-(2-hydroxyanilino)-3-oxopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)15-9-8-12(18)16-10-6-4-5-7-11(10)17/h4-7,17H,8-9H2,1-3H3,(H,15,19)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCYJQNDTZAABR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)NC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![L-Phenylalanine, N-[2-(2-naphthalenyl)acetyl]-](/img/structure/B1532597.png)
